5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole
Description
The compound 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core, a five-membered ring containing two nitrogen atoms and one oxygen atom. This scaffold is notable for its stability, aromaticity, and utility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .
Properties
IUPAC Name |
5-[4-(3-methylphenyl)-3-pyrrol-1-ylthiophen-2-yl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-17(2)30-21-11-9-19(10-12-21)25-27-26(31-28-25)24-23(29-13-4-5-14-29)22(16-32-24)20-8-6-7-18(3)15-20/h4-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJUVCQJUXULQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family. This compound exhibits a unique combination of structural features that contribute to its potential biological activities, particularly in medicinal chemistry. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Characteristics
The compound's structure includes:
- An oxadiazole ring , which is known for its diverse biological activities.
- A thiophene group , contributing to its pharmacological properties.
- A pyrrole moiety , which has been associated with various biological effects.
These structural components enhance the compound's interaction with biological targets, making it a candidate for further research in drug development.
Biological Activities
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Compounds containing oxadiazole and thiophene moieties have shown promising antimicrobial properties. For instance:
- Antibacterial Activity : Studies indicate that derivatives of oxadiazoles exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The specific compound has not been extensively tested in isolation; however, related compounds have shown inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The oxadiazole ring structure is often linked to anticancer properties. The mechanism may involve:
- Inhibition of DNA synthesis : Similar compounds have demonstrated the ability to inhibit DNA gyrase, which is crucial for bacterial DNA replication. This mechanism could potentially translate to anticancer applications by targeting similar pathways in cancer cells .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by:
Case Studies and Research Findings
A review of literature reveals several studies that provide insights into the biological activity of related compounds:
The proposed mechanisms through which this compound may exert its effects include:
- DNA Interaction : The ability to bind to DNA sequences could lead to interference in replication and transcription processes.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in bacterial cell wall synthesis and replication.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives could inhibit tumor growth in xenograft models. The compound's ability to interfere with specific signaling pathways critical for cancer cell survival was highlighted.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Oxadiazoles are known to possess broad-spectrum antibacterial and antifungal properties.
Case Study:
Research published in Antibiotics showed that derivatives of 1,2,4-oxadiazole exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study emphasized the structural modifications that enhance antimicrobial efficacy.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Oxadiazole Ring: This is usually achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Substitution Reactions: The introduction of various substituents on the thiophene and phenyl rings can be accomplished via electrophilic aromatic substitution or nucleophilic substitutions.
Biological Mechanisms
The biological mechanisms underlying the activity of this compound involve:
- Inhibition of Enzymatic Activity: Many oxadiazoles inhibit enzymes crucial for cellular processes, leading to cell death.
- Modulation of Gene Expression: Some studies suggest that these compounds can alter gene expression profiles associated with cancer progression.
Comparison with Similar Compounds
Key structural features :
- 1,2,4-Oxadiazole ring : Imparts rigidity and metabolic stability due to its resonance-stabilized structure.
- 4-(Propan-2-yloxy)phenyl group : The isopropoxy moiety is moderately electron-donating, balancing lipophilicity and solubility.
Table 1: Structural and Physicochemical Comparison
*LogP calculated using fragment-based methods (e.g., Crippen’s method).
Key Findings:
Molecular Weight and Lipophilicity :
- The target compound (MW = 442.5) is significantly larger and more lipophilic (LogP ≈ 4.8) than the trifluoromethyl-containing analog (MW = 308.3, LogP ≈ 3.9) . This suggests enhanced membrane permeability but reduced aqueous solubility.
- The isopropoxy group contributes less to lipophilicity compared to the trifluoromethyl group but avoids the metabolic instability associated with strongly electron-withdrawing substituents .
Electronic Effects: The trifluoromethyl group in the analog induces strong electron withdrawal, increasing the compound’s absolute hardness (η ≈ 5.2 eV), which correlates with lower reactivity and resistance to nucleophilic attack .
Pharmacological Potential: Thiophene-pyrrole moieties, as seen in the target compound, are associated with improved π-π stacking in kinase binding sites compared to pyrazole or triazole derivatives . The trifluoromethyl analog may exhibit higher metabolic stability due to the CF₃ group’s resistance to oxidation, whereas the isopropoxy group in the target could undergo enzymatic cleavage, affecting bioavailability .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous 1,2,4-oxadiazoles, such as cyclization of pre-functionalized thiophene precursors with amidoximes .
- In contrast, trifluoromethyl-substituted analogs require specialized reagents (e.g., fluorinated boronic acids) for Suzuki-Miyaura couplings, increasing synthetic complexity .
Preparation Methods
Suzuki-Miyaura Coupling
3-Bromo-4-(3-methylphenyl)thiophene is reacted with 1H-pyrrole-1-boronic acid under palladium catalysis:
Conditions :
Gewald Reaction for Thiophene Functionalization
The product is further functionalized via a Gewald reaction with cyanoacetamide and elemental sulfur in ethanol under reflux (12 hours). This step introduces the carbonyl group necessary for subsequent oxadiazole formation.
Etherification for the 4-(Propan-2-yloxy)Phenyl Group
The 4-(propan-2-yloxy)phenyl group is introduced via nucleophilic aromatic substitution:
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4-Hydroxybenzaldehyde is alkylated with 2-bromopropane in the presence of K₂CO₃.
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The resulting 4-(propan-2-yloxy)benzaldehyde is oxidized to 4-(propan-2-yloxy)benzoic acid using KMnO₄ in acidic medium.
Optimization Note : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation yields from 65% to 82%.
Cyclocondensation and Final Assembly
The final step involves coupling the thiophene-carbonyl chloride with the amidoxime precursor (Table 1):
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMF | DMF |
| Base | Et₃N | Pyridine | Pyridine |
| Temperature (°C) | 0–25 | 25–40 | 0–25 |
| Yield (%) | 68 | 72 | 75 |
The use of DMF enhances solubility of intermediates, while pyridine minimizes side reactions compared to triethylamine.
Spectroscopic Characterization
Critical analytical data for the final compound include:
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (d, 6H, CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 3.51 (s, 3H, NCH₃), 4.65 (sep, 1H, OCH), 6.52–7.83 (m, 12H, Ar-H).
Challenges and Mitigation Strategies
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Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is suppressed by using electron-deficient amidoximes.
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Thiophene Stability : The electron-rich thiophene ring is prone to oxidation; thus, reactions are conducted under inert atmosphere.
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Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from bis-oxadiazole byproducts.
Alternative Synthetic Routes
A Mannich-base approach was explored but abandoned due to low yields (<30%). Similarly, direct cyclization of thiophene-carboxamide with hydroxylamine showed poor regiocontrol .
Q & A
Q. What are the optimal synthetic routes for preparing 1,2,4-oxadiazole derivatives with thiophene and pyrrole substituents?
The synthesis typically involves multi-step reactions, starting with cyclization of precursor thioamides or hydrazides under reflux conditions. For example, thiophene and pyrrole moieties can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key steps include controlled reflux in ethanol or toluene with catalysts like sodium hydride, followed by recrystallization from DMF-EtOH mixtures to ensure purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying aromatic protons and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C=N (1,2,4-oxadiazole) and C-S (thiophene). Mass spectrometry (LC-MS or HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides definitive structural validation .
Q. How do structural features like the thiophene and oxadiazole rings influence reactivity?
The electron-deficient 1,2,4-oxadiazole core enhances electrophilic substitution reactivity, while the thiophene ring contributes π-conjugation, stabilizing intermediates in cross-coupling reactions. The 3-methylphenyl and isopropoxyphenyl substituents sterically hinder certain reaction pathways, requiring optimized conditions for functionalization .
Q. What solvent systems and reaction conditions stabilize this compound during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility, while ethanol or toluene is used for reflux. Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing moieties. Temperature control (60–120°C) is critical to avoid decomposition .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Discrepancies between expected and observed spectra may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to detect conformational changes. Complement experimental data with Density Functional Theory (DFT) calculations to model electronic environments and predict chemical shifts .
Q. What computational strategies predict the biological activity of this compound?
Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol for antifungal activity) can identify binding affinities. ADME analysis (Absorption, Distribution, Metabolism, Excretion) via tools like SwissADME evaluates drug-likeness. Validate predictions with in vitro assays, such as MIC (Minimum Inhibitory Concentration) testing .
Q. How to design analogs with improved bioactivity using structure-activity relationship (SAR) studies?
Modify substituents on the phenyl rings (e.g., replacing isopropoxy with electron-withdrawing groups like nitro) to enhance target binding. Use comparative molecular field analysis (CoMFA) to map steric/electrostatic interactions. Test analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
Q. What experimental and theoretical methods analyze reaction mechanisms for oxadiazole formation?
Kinetic studies (e.g., monitoring by HPLC) identify rate-determining steps. Isotopic labeling (¹⁵N/¹³C) traces atom migration during cyclization. Computational models (DFT or MD simulations) map transition states and activation energies, clarifying pathways like [3+2] cycloaddition or oxidative dehydrogenation .
Q. How to address stability challenges in biological assays (e.g., hydrolysis of the oxadiazole ring)?
Conduct pH-dependent stability studies (pH 1–10) using UV-Vis spectroscopy to identify degradation products. Introduce steric protection (e.g., bulky substituents near the oxadiazole) or formulate the compound in liposomal carriers to enhance bioavailability .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths?
Differences often arise from crystal packing forces or solvent interactions in experimental data. Perform periodic DFT calculations incorporating crystal lattice parameters to improve agreement. Use Hirshfeld surface analysis to quantify intermolecular interactions in the solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
